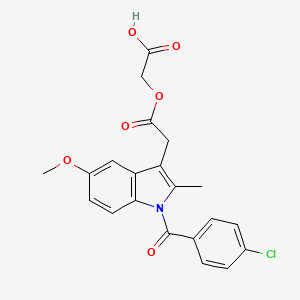

Acemetacin

Übersicht

Beschreibung

Acemetacin ist ein nichtsteroidales Antirheumatikum (NSAR), das zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen wie Arthrose, rheumatoider Arthritis und postoperativen Schmerzen eingesetzt wird . Es ist ein Carboxymethylester von Indometacin und ist bekannt für seine bessere gastrische Verträglichkeit im Vergleich zu seinem aktiven Metaboliten, Indometacin .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Alkylierung von Indometacin mit Benzylbromessigsäureester in Gegenwart von Kaliumcarbonat (K2CO3) und N,N-Dimethylformamid (DMF) synthetisiert werden. Der resultierende Benzyl-Glycolat-Ester wird dann über 10% Palladium auf Kohle in Essigsäure hydriert, um this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts sicherzustellen. Der Prozess umfasst in der Regel strenge Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen.

Wissenschaftliche Forschungsanwendungen

Acemetacin wurde ausgiebig auf seine entzündungshemmenden, schmerzlindernden und fiebersenkenden Wirkungen untersucht . Es hat Anwendungen in:

Chemie: Als Modellverbindung zur Untersuchung der Arzneimittellöslichkeit und -stabilität eingesetzt.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die an der Entzündung beteiligt sind.

Medizin: Zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt

Industrie: In verschiedene pharmazeutische Produkte zur Schmerzlinderung formuliert.

Wirkmechanismus

This compound wirkt als nichtselektiver Inhibitor der Cyclooxygenase (COX), ein Enzym, das für die Produktion von proinflammatorischen Mediatoren wie Prostaglandinen verantwortlich ist . Durch die Hemmung von COX reduziert this compound Entzündungen, Schmerzen und Fieber . Es wird teilweise zu Indometacin metabolisiert, das ebenfalls als COX-Inhibitor wirkt .

Wirkmechanismus

Target of Action

Acemetacin primarily targets the enzyme Cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , which are key mediators of inflammation and pain .

Mode of Action

This compound acts as a non-selective inhibitor of COX . By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . In the body, this compound is partly metabolized to indomethacin, which also acts as a COX inhibitor .

Biochemical Pathways

The inhibition of COX by this compound leads to a decrease in the production of prostaglandins from arachidonic acid . This results in a reduction of inflammation and pain. Additionally, this compound’s effect also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .

Pharmacokinetics

This compound exhibits a high bioavailability of approximately 100% . It is strongly and almost completely bound to plasma proteins . The drug is metabolized by esterolytic cleavage to indomethacin . The half-life of this compound is about 4.5 hours . It is excreted 40% by the kidney and 60% in the feces .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in a reduction of inflammation and pain . This makes this compound effective in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and low back pain, as well as for postoperative pain and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, liver diseases could change drug disposition, as hepatic damage can produce a reduction in the metabolic activity of several enzymes and therefore decrease intrinsic drug clearance . Furthermore, the gastrointestinal tolerability of this compound is better than that of the related drug indomethacin , suggesting that it may be a safer option for patients with gastrointestinal conditions.

Biochemische Analyse

Biochemical Properties

Acemetacin’s activity is thought to be mainly through its active metabolite indomethacin . It interacts with the enzyme cyclooxygenase (COX), acting as a non-selective inhibitor of the production of pro-inflammatory mediators .

Cellular Effects

This compound strongly inhibits the release of histamine from mast cells and the generation of hyperthermia . It also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of cyclooxygenase (COX), reducing the biosynthesis of prostaglandins . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of this compound .

Temporal Effects in Laboratory Settings

The daily dosage of this compound is 120 mg p.o. (can be increased to 180 mg) and it has a plasma half-life of 1–2 hours . The most common adverse effects are peptic ulceration or gastrointestinal bleeding .

Metabolic Pathways

This compound is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin . It presents other inactive metabolites made by reaction of O-demethylation, N-desacylation and part of them are also transformed by conjugation with glucuronic acid .

Transport and Distribution

The apparent volume of distribution of this compound is in a range of 0.5-0.7 L/kg . This compound is found highly bound to plasma proteins, reaching a percentage higher than 90% of the administered dose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acemetacin can be synthesized through the alkylation of indomethacin with benzyl bromoacetate in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF). The resulting benzyl glycolate ester is then hydrogenated over 10% palladium on charcoal in acetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process typically includes rigorous quality control measures to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acemetacin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse und Glucuronidierung .

Häufige Reagenzien und Bedingungen

Hydrolyse: This compound wird im Körper zu seinem aktiven Metaboliten, Indometacin, hydrolysiert.

Glucuronidierung: Diese Reaktion beinhaltet die Addition von Glucuronsäure an this compound, was seine Ausscheidung erleichtert.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Hydrolyse von this compound gebildet wird, ist Indometacin, das die entzündungshemmenden Eigenschaften der Muttersubstanz behält .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ibuprofen: Ein weit verbreitetes NSAR mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner besseren gastrischen Verträglichkeit im Vergleich zu Indometacin, was es zu einer bevorzugten Option für Patienten mit gastrointestinaler Empfindlichkeit macht . Seine Fähigkeit, zu Indometacin metabolisiert zu werden, ermöglicht es ihm, die therapeutischen Vorteile beizubehalten und gleichzeitig Nebenwirkungen zu reduzieren .

Eigenschaften

IUPAC Name |

2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKOOTNAMONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022540 | |

| Record name | Acemetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

637ºC | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |

| Record name | SID855677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Acemetacin is a non-selective inhibitor of the production of pro-inflammatory mediators derived from the action of the enzyme COX. COX is essential for the synthesis of prostaglandin E2 and F2 which are molecules derived from fatty acids and stored in the cell membrane. Acetometacine is metabolized and forms its major metabolite indometacin which is also a non-selective inhibitor of COX and exhibits the capacity to inhibit the motility of polymorphonuclear leukocytes and decreased cerebral flow by modulating the nitric oxide pathway and vasoconstriction. | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53164-05-9 | |

| Record name | Acemetacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acemetacin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acemetacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acemetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acemetacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151.5ºC | |

| Record name | Acemetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

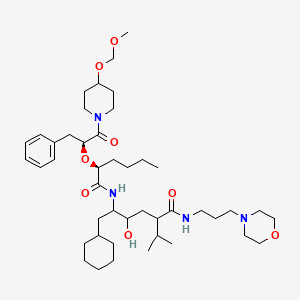

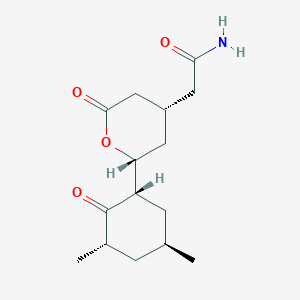

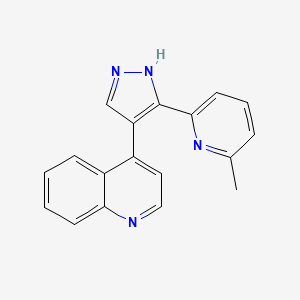

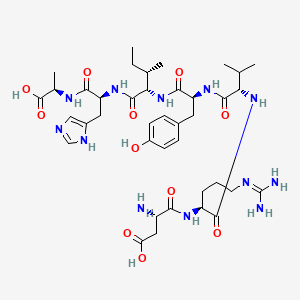

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

![1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1664243.png)

![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)

![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)